molecular formula C16H12Cl2N2O2S B11454423 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11454423
M. Wt: 367.2 g/mol
InChI Key: QLOXEYDIFYVMAC-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a synthetic organic compound belonging to the class of 1,3,4-oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: The 3,4-dichlorobenzyl sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Methoxyphenyl substitution: The 2-methoxyphenyl group is usually introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound is explored for its antimicrobial, antifungal, and anticancer properties. Studies have shown that 1,3,4-oxadiazoles can inhibit the growth of various pathogens and cancer cells, making them promising candidates for drug development.

Medicine

In medicine, derivatives of 1,3,4-oxadiazoles are investigated for their potential therapeutic effects. They are considered for use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole involves interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and methoxyphenyl groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting cell wall synthesis or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the dichlorobenzyl and methoxyphenyl groups provides a distinct electronic and steric environment, potentially leading to unique interactions with biological targets and different reactivity profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H12Cl2N2O2S/c1-21-14-5-3-2-4-11(14)15-19-20-16(22-15)23-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3

InChI Key

QLOXEYDIFYVMAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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